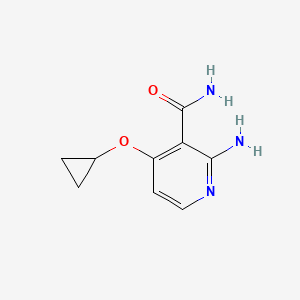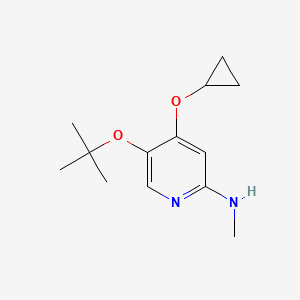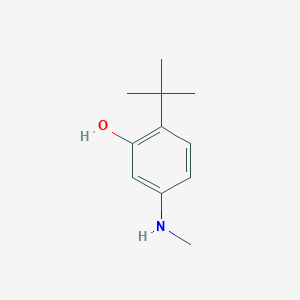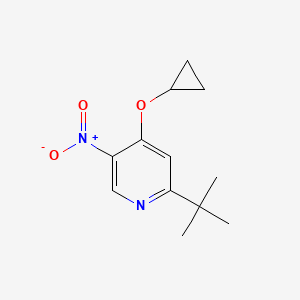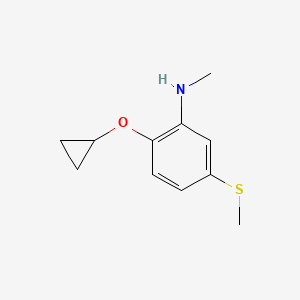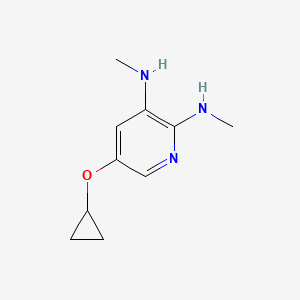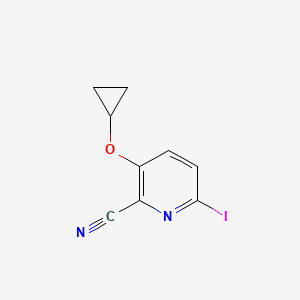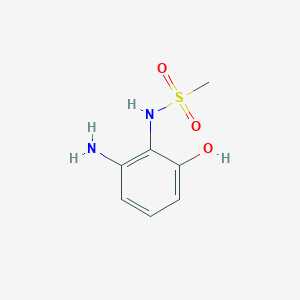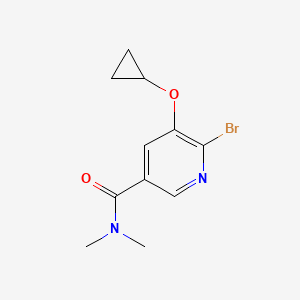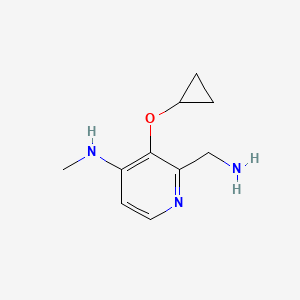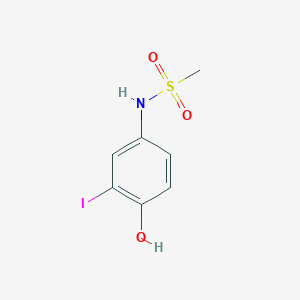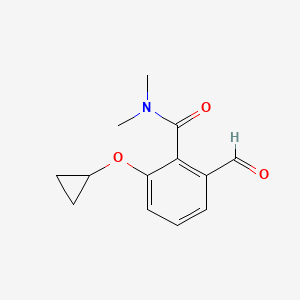
2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.266 g/mol It is a benzamide derivative, characterized by the presence of a cyclopropoxy group and a formyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzamide with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Cyclopropylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved by reacting the formylated benzamide with cyclopropyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups via nucleophilic substitution reactions using appropriate alkyl halides and bases.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: 2-Cyclopropoxy-6-carboxy-N,N-dimethylbenzamide.
Reduction: 2-Cyclopropoxy-6-hydroxymethyl-N,N-dimethylbenzamide.
Substitution: 2-Alkoxy-6-formyl-N,N-dimethylbenzamide (where the alkoxy group is derived from the alkyl halide used).
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its benzamide core, which is a common motif in many biologically active molecules.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide would depend on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group and the benzamide core can interact with amino acid residues in the enzyme’s active site through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl-N,N-dimethylbenzamide: Similar in structure but lacks the cyclopropoxy group.
2-(Cyclopropylmethoxy)-4-formyl-N,N-dimethylbenzamide: Similar but with a different position of the formyl group and cyclopropyl group.
Uniqueness
2-Cyclopropoxy-6-formyl-N,N-dimethylbenzamide is unique due to the specific positioning of the cyclopropoxy and formyl groups on the benzamide core. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2-cyclopropyloxy-6-formyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H15NO3/c1-14(2)13(16)12-9(8-15)4-3-5-11(12)17-10-6-7-10/h3-5,8,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
PVTIAOHOJWJLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


